molecular formula C9H8N2O2 B2709404 Methyl 2-(6-cyanopyridin-3-yl)acetate CAS No. 1428761-18-5

Methyl 2-(6-cyanopyridin-3-yl)acetate

Cat. No.: B2709404
CAS No.: 1428761-18-5
M. Wt: 176.175
InChI Key: ZCLDOBFRDURULQ-UHFFFAOYSA-N
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Description

Methyl 2-(6-cyanopyridin-3-yl)acetate is an organic compound with the molecular formula C9H8N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Scientific Research Applications

Methyl 2-(6-cyanopyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“Methyl 2-(6-cyanopyridin-3-yl)acetate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and that it can cause skin and eye irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-cyanopyridin-3-yl)acetate typically involves the reaction of 6-cyanopyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-cyanopyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-(6-cyanopyridin-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The nitrile group is particularly reactive and can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-cyanopyridin-2-yl)acetate
  • Methyl 2-(5-cyanopyridin-3-yl)acetate
  • Methyl 2-(4-cyanopyridin-3-yl)acetate

Uniqueness

Methyl 2-(6-cyanopyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. This compound’s particular arrangement of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

methyl 2-(6-cyanopyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)4-7-2-3-8(5-10)11-6-7/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLDOBFRDURULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428761-18-5
Record name methyl 2-(6-cyanopyridin-3-yl)acetate
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